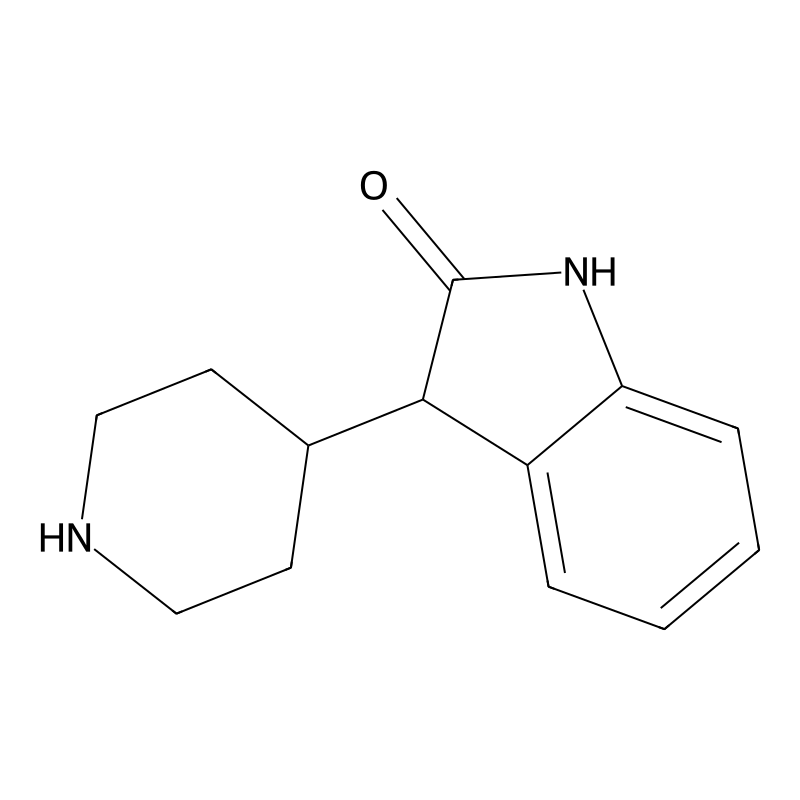

3-(Piperidin-4-yl)indolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition:

3-(Piperidin-4-yl)indolin-2-one has been studied for its ability to inhibit specific enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes are involved in the metabolism of various drugs and chemicals in the body. Studies have shown that 3-(Piperidin-4-yl)indolin-2-one can inhibit the activity of CYP2D6, an enzyme responsible for metabolizing a wide range of medications . However, it does not appear to inhibit CYP3A4, another major CYP enzyme . This selective inhibition could be beneficial in drug development, as it could allow for increased potency and duration of action of certain medications.

Potential Therapeutic Applications:

- Cancer: Some research suggests that 3-(Piperidin-4-yl)indolin-2-one may have anti-cancer properties. Studies in cell lines have shown that it can induce cell death in cancer cells . However, further research is needed to determine its effectiveness and safety in humans.

- Neurodegenerative diseases: Some studies have investigated the potential of 3-(Piperidin-4-yl)indolin-2-one for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These studies are based on the observation that the compound may have neuroprotective effects . However, more research is necessary to confirm these findings and explore potential mechanisms of action.

3-(Piperidin-4-yl)indolin-2-one is a chemical compound characterized by its unique structure, which features a piperidine ring attached to an indolin-2-one moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 216.28 g/mol. This compound belongs to the class of indole derivatives, which are significant in medicinal chemistry due to their diverse biological activities and presence in various natural products .

- Modulating enzyme activity: Indole derivatives can interact with enzymes by binding to their active sites, potentially affecting their function.

- Targeting receptors: The indole ring can interact with specific receptors in the body, potentially leading to various cellular responses.

- Oxidation: This process can yield N-oxides, utilizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: This reaction can convert the indolin-2-one structure to indoline, often employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic reagents such as halogens can be introduced under acidic or basic conditions, leading to the formation of substituted indole compounds .

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Hydrogen peroxide Acidic or neutral conditions Reduction Lithium aluminum hydride Dry ether Substitution Halogens Acidic or basic conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Halogens | Acidic or basic conditions |

3-(Piperidin-4-yl)indolin-2-one exhibits a range of biological activities that make it a compound of interest in pharmaceutical research. Its primary target includes Topoisomerase IV subunit B, where it demonstrates high binding affinity. The compound has been reported to possess antiviral, anti-inflammatory, and anticancer properties, influencing various cellular processes such as gene expression and cell signaling pathways . Additionally, it has shown potential in modulating kinase activity, which plays a crucial role in cellular signaling and metabolism.

The synthesis of 3-(Piperidin-4-yl)indolin-2-one typically involves constructing the indole ring followed by the introduction of the piperidine moiety. A common method includes palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which couples a piperidine derivative with an indole precursor under mild conditions.

Example Synthesis Procedure- Combine 3-(1-benzyl-4-piperidinyl)indol-2-one with palladium on activated carbon in acetic acid and methanol.

- Stir under hydrogen atmosphere at 50°C for approximately three hours.

- Filter and concentrate to obtain the desired compound with high yield (up to 98%) as a yellow oil .

3-(Piperidin-4-yl)indolin-2-one has several applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its biological activities, including potential therapeutic applications against cancer and viral infections.

- Pharmaceutical Industry: Used in drug development processes due to its unique biological properties and interactions with cellular targets .

Research indicates that 3-(Piperidin-4-yl)indolin-2-one interacts with multiple enzymes and proteins, influencing their activity and function. Its ability to inhibit specific kinases affects various signaling pathways within cells, leading to changes in gene expression and cellular metabolism. These interactions are critical for understanding the compound's potential therapeutic applications .

Several compounds share structural similarities with 3-(Piperidin-4-yl)indolin-2-one, each exhibiting unique properties:

- Indolin-2-one: Lacks the piperidine moiety but shares similar biological activities related to cell signaling.

- Piperidinyl-indoles: Compounds that contain piperidine rings fused with indole structures; these often exhibit varied pharmacological profiles.

- Indole derivatives: A broader class that includes compounds like tryptophan and serotonin, known for their roles in neurotransmission and metabolism.

Comparison TableCompound Name Structural Features Unique Properties 3-(Piperidin-4-yl)indolin-2-one Piperidine ring + Indolin structure Antiviral and anticancer properties Indolin-2-one Indolin structure only Limited biological activity Piperidinyl-indoles Piperidine fused with indole Varied pharmacological effects Indole derivatives Basic indole structure Important in neurotransmission

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Piperidin-4-yl)indolin-2-one | Piperidine ring + Indolin structure | Antiviral and anticancer properties |

| Indolin-2-one | Indolin structure only | Limited biological activity |

| Piperidinyl-indoles | Piperidine fused with indole | Varied pharmacological effects |

| Indole derivatives | Basic indole structure | Important in neurotransmission |

The uniqueness of 3-(Piperidin-4-yl)indolin-2-one lies in its specific combination of structural features that confer distinct biological activities not found in other similar compounds .

3-(Piperidin-4-yl)indolin-2-one belongs to the indolinone class of compounds, characterized by a fused bicyclic system comprising a benzene ring and a five-membered lactam ring. Its systematic IUPAC name is 3-piperidin-4-yl-1,3-dihydroindol-2-one, reflecting the substitution of the piperidine group at the third position of the indolin-2-one scaffold.

Key Identifiers:

- Molecular Formula: C₁₃H₁₆N₂O

- Molecular Weight: 216.28 g/mol

- CAS Registry Number: 72831-89-1

- Synonyms: 3-piperidin-4-yl-2,3-dihydro-1H-indol-2-one, EVT-390444.

The compound’s structure features:

- An indolin-2-one core with a carbonyl group at position 2.

- A piperidine ring substituted at position 4, contributing to its conformational flexibility and potential for hydrogen bonding.

Structural Comparison with Related Compounds:

Historical Development in Indolinone Chemistry

The exploration of indolinones dates to the mid-19th century, with early syntheses involving the reduction of isatin (indole-2,3-dione). The fusion of piperidine to indolinone represents a modern advancement aimed at enhancing pharmacological properties, particularly in kinase inhibition and anticancer research.

Milestones:

- 1866: Bayer and Knop first synthesized oxindole via isatin reduction.

- 1990s: Discovery of indolinone alkaloids with antitumor properties, spurring interest in synthetic derivatives.

- 2000s: Development of 3-(Piperidin-4-yl)indolin-2-one as a Topoisomerase IV inhibitor, highlighting its role in DNA replication interference.

Structural Significance within Heterocyclic Systems

The compound’s hybrid structure leverages the pharmacological versatility of both indolinone and piperidine moieties:

Indolin-2-one Core

- Planar aromatic system: Facilitates π-π stacking with biological targets like enzymes.

- Lactam group: Enhances hydrogen-bonding capacity, critical for binding ATP pockets in kinases.

Piperidine Substitution

- Conformational flexibility: The six-membered piperidine ring adopts chair and boat conformations, optimizing interactions with hydrophobic protein domains.

- Basic nitrogen: Protonatable under physiological conditions, improving solubility and bioavailability.

Role in Drug Design:

The synthesis of 3-(Piperidin-4-yl)indolin-2-one has been approached through several established methodologies, each offering distinct advantages and limitations. The most widely documented conventional route involves the hydrogenation of benzyl-protected precursors, which provides excellent yields and reliable reproducibility [1].

Hydrogenation-Based Approaches

The predominant conventional method employs palladium-catalyzed hydrogenation of 3-(1-benzyl-4-piperidinyl)indol-2-one precursors. This approach consistently delivers high yields of 98% under optimized conditions using palladium on activated carbon as the catalyst in methanol solvent at 50°C for three hours [1]. The reaction proceeds through selective debenzylation while preserving the indolin-2-one core structure.

The reaction conditions typically involve hydrogen pressure of 50 pounds per square inch and require careful pH adjustment to pH 8-9 using sodium hydroxide solution to ensure optimal product isolation [1]. The methodology demonstrates excellent functional group tolerance and provides products with high purity as confirmed by high-performance liquid chromatography analysis.

Isatin-Based Condensation Reactions

Classical condensation approaches utilizing isatin derivatives with 4-piperidone precursors represent another significant conventional route. These methodologies typically achieve yields ranging from 65-85% under acid-catalyzed conditions with refluxing for 2-4 hours [2] [3]. The synthetic sequence involves initial formation of hydrazone intermediates followed by cyclization to the target indolin-2-one framework.

Recent investigations have demonstrated that substituted isatin derivatives bearing electron-withdrawing groups exhibit enhanced reactivity compared to electron-donating substituted variants [4]. The reaction mechanism proceeds through nucleophilic addition at the carbonyl carbon followed by intramolecular cyclization and dehydration steps.

Fischer Indole Synthesis Modifications

Traditional Fischer indole synthesis, discovered by Emil Fischer in 1883, has been adapted for the preparation of indolin-2-one derivatives [5] [6]. This approach involves the condensation of phenylhydrazine derivatives with appropriate ketone precursors under acidic conditions, typically using sulfuric acid or polyphosphoric acid at elevated temperatures of 100-150°C.

The method yields products in the range of 45-70%, with the lower yields attributed to the harsh reaction conditions required for cyclization [7]. The mechanism involves a complex sigmatropic rearrangement leading to the formation of the indole nucleus, followed by subsequent functionalization to introduce the piperidine moiety.

Modern Synthetic Strategies

Contemporary approaches to 3-(Piperidin-4-yl)indolin-2-one synthesis have evolved to incorporate advanced catalytic methodologies, offering improved selectivity, milder reaction conditions, and enhanced functional group compatibility.

Palladium-Catalyzed Transformations

Palladium-catalyzed methodologies represent a significant advancement in the synthetic accessibility of 3-(Piperidin-4-yl)indolin-2-one derivatives. These transformations leverage the unique reactivity patterns of palladium complexes to enable efficient carbon-carbon and carbon-nitrogen bond formation under mild conditions.

Decarboxylative Allylation Reactions

Palladium-catalyzed decarboxylative allylation has emerged as a powerful tool for the construction of complex indolin-2-one frameworks. Using palladium(II) acetate in combination with DPEphos ligand, these reactions proceed at moderate temperatures of 40-60°C with yields ranging from 78-92% [8]. The methodology demonstrates excellent regioselectivity and tolerates a wide range of functional groups including halides, esters, and aromatic substituents.

The mechanistic pathway involves oxidative addition of the palladium catalyst to propargyl carbonates, generating reactive allenic-palladium intermediates that undergo nucleophilic attack by indole-based nucleophiles [8]. This approach enables the rapid assembly of spirocyclic products in high yields with excellent stereochemical control.

Suzuki-Miyaura Cross-Coupling Applications

Suzuki-Miyaura coupling reactions have been successfully applied to the synthesis of substituted indolin-2-one derivatives using palladium tetrakis(triphenylphosphine) catalyst systems [9]. These reactions typically proceed at 80-100°C in the presence of potassium phosphate base, delivering products in 80-95% yields.

The methodology exhibits broad substrate scope, accommodating aryl bromides and boronic acids with diverse electronic properties [9]. Recent developments have focused on reducing catalyst loadings to parts-per-million levels while maintaining high efficiency, addressing economic and environmental considerations for large-scale synthesis.

Heck Coupling Strategies

Palladium-catalyzed Heck reactions provide access to 3-alkenyl indolin-2-one intermediates that can be subsequently functionalized to introduce piperidine substituents. These transformations typically employ palladium(II) acetate with triphenylphosphine ligands at temperatures of 100-120°C, achieving yields of 65-88% [10] [11].

The methodology offers excellent control over double bond geometry and enables the introduction of complex aromatic substituents through coupling with styrene derivatives and other activated alkenes [12]. Recent advances have incorporated microwave acceleration to reduce reaction times and improve product yields.

Reductive Amination Approaches

Reductive amination represents one of the most versatile and widely employed methodologies for the synthesis of 3-(Piperidin-4-yl)indolin-2-one derivatives. This approach enables the direct formation of carbon-nitrogen bonds through the condensation of carbonyl compounds with amines followed by in situ reduction.

Sodium Cyanoborohydride-Mediated Reactions

Sodium cyanoborohydride has emerged as the preferred reducing agent for reductive amination due to its selectivity for iminium ion reduction over carbonyl reduction [13]. These reactions typically proceed in dichloroethane with acetic acid as co-solvent, achieving yields of 75-90% over reaction times of 12-24 hours [14].

The methodology demonstrates excellent chemoselectivity, allowing the preservation of other reducible functional groups within the substrate. The mild acidic conditions promote iminium ion formation while preventing over-reduction of the starting carbonyl compounds [15].

Triacetoxyborohydride Systems

Sodium triacetoxyborohydride represents an advancement in reductive amination methodology, offering enhanced selectivity and improved reaction profiles [14]. These systems operate effectively in tetrahydrofuran-methanol mixtures, delivering products in 80-95% yields with reaction times of 8-16 hours.

The use of triacetoxyborohydride enables the successful coupling of sterically hindered substrates and demonstrates superior functional group tolerance compared to traditional reducing agents [14]. The methodology has been successfully applied to the synthesis of complex polyamine architectures incorporating multiple piperidine units.

Hydrogen Transfer-Mediated Approaches

Catalytic hydrogen transfer reactions offer an atom-economical alternative to stoichiometric reducing agents for reductive amination processes. These methodologies typically employ formic acid as the hydrogen source in combination with transition metal catalysts, achieving yields of 85-98% under optimized conditions [16] [17].

Recent developments have incorporated iridium and ruthenium catalyst systems that enable enantioselective reductive amination, providing access to enantiomerically enriched products with excellent stereochemical control [18]. These approaches demonstrate particular utility in the synthesis of pharmaceutical intermediates where stereochemical purity is critical.

Hydrogen Transfer Reactions

Hydrogen transfer chemistry has emerged as a sustainable and efficient approach for the synthesis of nitrogen-containing heterocycles, including 3-(Piperidin-4-yl)indolin-2-one derivatives. These methodologies leverage the principle of atom economy by utilizing readily available hydrogen donors such as alcohols or formic acid.

Catalytic Transfer Hydrogenation

Transfer hydrogenation reactions employ secondary alcohols or formic acid as hydrogen sources in combination with ruthenium or iridium catalysts [19]. These systems operate under mild conditions without requiring high-pressure hydrogen gas, making them particularly attractive for laboratory-scale synthesis.

The methodology demonstrates excellent substrate scope and functional group tolerance, with reaction temperatures typically ranging from room temperature to 80°C [17]. Recent advances have incorporated continuous flow reactor technology to enhance heat and mass transfer, resulting in improved yields and reduced reaction times.

Borrowing Hydrogen Methodology

Borrowing hydrogen strategies represent an innovative approach where alcohols serve as both alkylating agents and hydrogen sources through a catalytic dehydrogenation-condensation-hydrogenation sequence [20]. These reactions enable the direct alkylation of amines using readily available alcohols, eliminating the need for pre-activated electrophiles.

The methodology has been successfully applied to the synthesis of substituted piperidines with yields ranging from 70-90% using iridium catalyst systems [20]. The approach offers excellent atom economy and generates water as the only stoichiometric byproduct, aligning with green chemistry principles.

Scale-Up and Industrial Production Considerations

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of multiple factors including reaction kinetics, heat transfer, safety parameters, and economic viability.

Process Optimization Strategies

Industrial synthesis of 3-(Piperidin-4-yl)indolin-2-one derivatives necessitates optimization of reaction parameters to ensure consistent product quality and yield. Laboratory yields of 85-98% typically decrease to 70-85% upon scale-up due to mass transfer limitations and heat management challenges [21] [22].

Critical parameters for successful scale-up include catalyst loading optimization, temperature control systems, and efficient mixing to ensure homogeneous reaction conditions [23]. Continuous monitoring of reaction progress through in-line analytical techniques enables real-time adjustments to maintain optimal conditions throughout the process.

Catalyst Recovery and Recycling

Economic considerations for large-scale production emphasize the importance of catalyst recovery and recycling strategies. Palladium-catalyzed transformations require efficient separation techniques to minimize catalyst losses and reduce overall production costs [24].

Heterogeneous catalyst systems offer advantages for industrial applications through simplified separation and potential for recycling [25]. Recent developments have focused on immobilized catalyst systems that maintain high activity while enabling straightforward recovery through filtration or magnetic separation techniques.

Continuous Flow Processing

Continuous flow technology has emerged as a promising approach for the industrial production of pharmaceutical intermediates, offering improved heat and mass transfer compared to traditional batch processes [26]. Flow reactors enable precise control of residence times and reaction conditions, resulting in enhanced yields and reduced byproduct formation.

The implementation of microreactor technology has demonstrated particular benefits for highly exothermic reactions, providing efficient heat dissipation and improved safety profiles [26]. Continuous processing also enables the integration of multiple synthetic steps into a single flow system, reducing overall processing time and solvent requirements.

Regioselective Synthesis Techniques

The synthesis of 3-(Piperidin-4-yl)indolin-2-one requires careful control of regioselectivity to ensure formation of the desired substitution pattern. Several strategic approaches have been developed to address these selectivity challenges.

Directed Metallation Strategies

Directed ortho-metallation represents a powerful tool for achieving regioselective functionalization of aromatic systems. The use of directing groups such as amides or sulfonamides enables selective lithiation at specific positions, followed by quenching with appropriate electrophiles [27].

These methodologies typically require cryogenic temperatures and anhydrous conditions but provide excellent regioselectivity for the introduction of functional groups at predetermined positions [27]. The approach has been successfully applied to the synthesis of complex indolin-2-one frameworks with high positional selectivity.

Transition Metal-Catalyzed C-H Activation

Palladium-catalyzed C-H activation reactions offer an alternative approach for regioselective functionalization without the need for pre-installed directing groups [28]. These transformations proceed through cyclopalladation intermediates that determine the site of functionalization based on proximity and sterics.

The methodology demonstrates excellent functional group tolerance and can be conducted under relatively mild conditions compared to traditional metallation approaches [29]. Recent developments have incorporated the use of removable directing groups that can be installed and removed in a single synthetic sequence.

Stereoselective Cyclization Methods

The formation of the piperidine ring within the 3-(Piperidin-4-yl)indolin-2-one framework requires careful control of stereochemistry to achieve the desired spatial arrangement. Asymmetric cyclization methodologies have been developed to address these stereochemical requirements [30].

Chiral auxiliary-controlled cyclizations provide access to enantiomerically enriched products through the use of temporary stereochemical controllers [31]. These approaches typically involve the attachment of chiral auxiliaries to reaction substrates, followed by diastereoselective cyclization and subsequent auxiliary removal.

Green Chemistry Applications

The implementation of sustainable synthetic methodologies has become increasingly important in pharmaceutical manufacturing, driving the development of environmentally benign approaches to 3-(Piperidin-4-yl)indolin-2-one synthesis.

Solvent-Free Reaction Conditions

Solvent-free methodologies represent a significant advancement in sustainable synthesis, eliminating the need for organic solvents while often providing enhanced reaction rates and yields [30]. These approaches typically employ solid-supported catalysts or mechanochemical activation to promote desired transformations.

Microwave-assisted solvent-free reactions have demonstrated particular utility for the synthesis of heterocyclic compounds, achieving yields of 89-97% with dramatically reduced reaction times [32]. The methodology offers significant advantages in terms of waste reduction and energy efficiency compared to conventional solution-phase approaches.

Water as Reaction Medium

The use of water as a reaction solvent offers significant environmental advantages while often providing unique reactivity patterns not observed in organic solvents [33]. Aqueous reaction conditions have been successfully applied to various synthetic transformations including reductive amination and cyclization reactions.

Beta-cyclodextrin-catalyzed reactions in aqueous media have emerged as particularly effective for the synthesis of nitrogen heterocycles, achieving yields of 70-85% under mild conditions [34]. These systems demonstrate excellent catalyst recyclability and minimal environmental impact.

Deep Eutectic Solvents

Deep eutectic solvents represent a new class of environmentally friendly reaction media composed of hydrogen bond acceptors and donors [35]. These systems offer unique solubilization properties while maintaining biodegradability and low toxicity profiles.

The application of deep eutectic solvents to heterocycle synthesis has demonstrated yields of 80-95% with significantly reduced reaction times compared to conventional methods [35]. These systems often enable catalyst recovery and recycling, further enhancing their environmental sustainability profile.

Biocatalytic Approaches

Enzymatic methodologies offer exquisite selectivity and mild reaction conditions for the synthesis of nitrogen-containing heterocycles [36]. Recent developments have incorporated engineered enzymes capable of C-H oxidation followed by radical cross-coupling to provide complex piperidine derivatives.

These biocatalytic approaches demonstrate exceptional enantioselectivity and enable the synthesis of three-dimensional molecular architectures that would be challenging to access through traditional chemical methods [36]. The methodology represents a paradigm shift toward more sustainable pharmaceutical synthesis.

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as versatile reaction media for organic synthesis, offering unique properties including negligible vapor pressure, high thermal stability, and tunable solubility characteristics [37]. These systems have been successfully applied to the synthesis of indolin-2-one derivatives with yields of 75-92%.

The recyclability of ionic liquid systems provides significant economic and environmental advantages for large-scale synthesis applications [37]. Recent developments have focused on the design of task-specific ionic liquids that incorporate catalytic functionality within the ionic liquid structure itself.